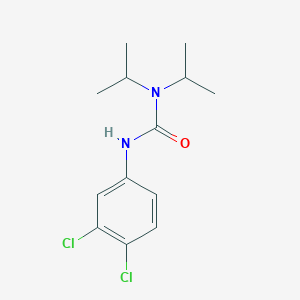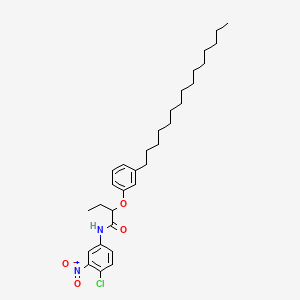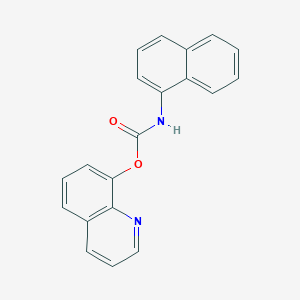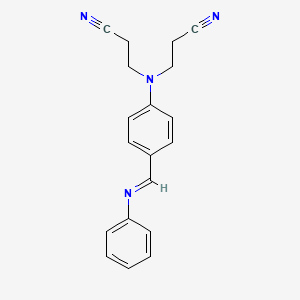
N,N'-Bis(3,4-dichlorophenyl)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3,4-dichlorophenyl)formamidine is a chemical compound with the molecular formula C13H8Cl4N2 and a molecular weight of 334.034 g/mol It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a formamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,4-dichlorophenyl)formamidine typically involves the reaction of 3,4-dichloroaniline with formamidine derivatives. One efficient method for the preparation of formamidines involves the use of aromatic amines and ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is mild, simple, and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3,4-dichlorophenyl)formamidine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3,4-dichlorophenyl)formamidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-Bis(3,4-dichlorophenyl)formamidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-Bis(3,4-dichlorophenyl)formamidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and the disruption of cellular processes. The presence of the dichlorophenyl groups may enhance its binding affinity to certain biological targets, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-chlorophenyl)formamidine: Similar structure but with fewer chlorine atoms, leading to different chemical and biological properties.
N,N’-Bis(2,6-dichlorophenyl)formamidine: Similar structure but with chlorine atoms in different positions, affecting its reactivity and applications.
Uniqueness
N,N’-Bis(3,4-dichlorophenyl)formamidine is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool in various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
49755-03-5 |
|---|---|
Molecular Formula |
C13H8Cl4N2 |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
N,N'-bis(3,4-dichlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H8Cl4N2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-7H,(H,18,19) |
InChI Key |
YOCJXLMFXFMEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)







![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
